![molecular formula C20H23N3O B5638377 3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)
3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
Benzimidazole derivatives, such as 3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide, are an important class of compounds with a wide range of biological and chemical properties. They have been extensively studied for their potential applications in various fields, including medicinal chemistry, due to their versatile chemical structure and ability to interact with biological targets.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by functionalization at specific positions on the ring. For example, the synthesis of N-substituted imidazolylbenzamides has been described, highlighting the versatility of this chemical scaffold in producing compounds with significant biological activities (Morgan et al., 1990). Similarly, the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives via Mannich reaction showcases the chemical strategies employed to introduce various functional groups onto the benzimidazole backbone (Sethi et al., 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring, which imparts significant chemical and biological properties to these compounds. For instance, the crystal structure analysis of certain benzamide derivatives has provided insights into their potential interactions and binding mechanisms with biological targets (Raouafi et al., 2007).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, ring formation, and functional group transformations. These reactions are crucial for modifying the chemical properties and enhancing the biological activity of these compounds. For example, the reactivity of benzimidazole N-oxides has been explored to develop new compounds with potential biological applications (Takahashi & Kanō, 1968).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity/basicity, reactivity, and photophysical properties, are pivotal in their function as biological agents or chemical reagents. For instance, the synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes highlight the importance of understanding the chemical properties of these compounds for their application in cancer treatment (Paul et al., 2015).
properties
IUPAC Name |
3-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-13-23-18-10-5-4-9-17(18)22-19(23)11-12-21-20(24)16-8-6-7-15(2)14-16/h4-10,14H,3,11-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNJMPGOOXYFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide |
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